molecular formula C16H16F3N3OS B2374736 2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 2380142-43-6

2-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No. B2374736
CAS RN: 2380142-43-6
M. Wt: 355.38
InChI Key: VIFQXDQLKHOUNP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an azetidine ring, and a cyclopenta[d][1,3]thiazole ring . The presence of a trifluoromethyl group and an oxyazetidinyl group could potentially influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The trifluoromethyl group could add electron-withdrawing character, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of various functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in an organism if it’s used as a drug .

Mechanism of Action

Without specific studies or data on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a pesticide, its mechanism would depend on its structure and the target it interacts with .

Safety and Hazards

Without specific toxicity data or safety studies on this compound, it’s hard to provide accurate information on its safety and hazards .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications . This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

2-[[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3OS/c17-16(18,19)14-6-10(4-5-20-14)23-11-7-22(8-11)9-15-21-12-2-1-3-13(12)24-15/h4-6,11H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQXDQLKHOUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)CN3CC(C3)OC4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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